molecular formula C10H7ClO2 B157943 1-(5-Chloro-1-benzofuran-2-yl)ethanone CAS No. 1646-32-8

1-(5-Chloro-1-benzofuran-2-yl)ethanone

Cat. No.: B157943
CAS No.: 1646-32-8
M. Wt: 194.61 g/mol
InChI Key: CRKKDXCKRYPNFM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit significant cytotoxicity , suggesting that they may interact with cellular targets involved in cell growth and proliferation.

Mode of Action

It is known that benzofuran derivatives can interact with their targets in a way that inhibits cell growth . This interaction and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

Given the observed cytotoxic effects of benzofuran derivatives , it is likely that this compound affects pathways related to cell growth and proliferation.

Scientific Research Applications

Chemistry

1-(5-Chloro-1-benzofuran-2-yl)ethanone serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and complex organic compounds. The compound's reactivity allows for modifications that can lead to the development of new materials and chemicals.

Biology

Research indicates that this compound exhibits antimicrobial properties , showing efficacy against various bacterial strains. Studies have demonstrated its potential to inhibit the growth of pathogens, making it a candidate for further development in antimicrobial therapies .

Medicine

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in anticancer research. The compound's ability to induce apoptosis in cancer cells has been highlighted in several studies .

Industry

The compound is also used in the production of agrochemicals and other industrial chemicals. Its role as an intermediate facilitates the development of various chemical products essential for agricultural applications .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

Anticancer Activity

A notable study demonstrated that modifications on the benzofuran ring significantly enhanced anticancer activity. Compounds with specific substituents showed increased potency against cancer cell lines, emphasizing the importance of structure-activity relationships .

Antimicrobial Evaluation

Research focused on synthesizing chalcone derivatives from this compound demonstrated promising antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The evaluation was conducted using standard methods like the agar well diffusion technique .

Summary of Biological Activities

Activity Description
AntimicrobialEffective against various bacterial strains, inhibiting their growth.
AnticancerInduces apoptosis in cancer cells; potential for therapeutic applications.
Enzyme InhibitionExhibits inhibitory effects on specific metabolic enzymes, affecting cellular metabolism.

Biological Activity

1-(5-Chloro-1-benzofuran-2-yl)ethanone is an organic compound characterized by a benzofuran moiety substituted with a chlorine atom and an ethanone group. Its molecular formula is C10H7ClO, with a molecular weight of approximately 196.62 g/mol. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its reactivity, mechanisms of action, and therapeutic applications.

The presence of the chlorine atom in this compound enhances its reactivity compared to similar compounds. The acyl group (C=O-CH3) indicates potential pathways for chemical modifications, which could be significant for developing new therapeutic agents. Various synthetic routes have been explored to produce this compound, including microwave-assisted synthesis and biocatalytic methods using whole-cell systems .

Antitumor Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antitumor properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . A study highlighted that certain benzofuran derivatives increased ROS levels in K562 leukemia cells, suggesting a mechanism for their cytotoxic effects .

Antibacterial and Antifungal Properties

The antibacterial activity of benzofuran derivatives has been documented, with some compounds demonstrating effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of halogen substitutions like chlorine may enhance these activities. For example, compounds structurally similar to this compound have shown promising results in inhibiting bacterial growth at specific concentrations.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Induction of Apoptosis : Studies indicate that this compound can activate apoptotic pathways in cancer cells by increasing ROS levels and disrupting mitochondrial function .
  • Enzyme Inhibition : Dual-target docking studies suggest that this compound may interact with multiple biological targets, potentially enhancing its therapeutic efficacy.
  • Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens .

Comparative Analysis

A comparison of this compound with related compounds highlights its unique features and potential advantages:

Compound NameStructureUnique Features
5-ChlorobenzofuranContains a chlorine atomLacks the ethanone group; primarily studied for aromatic properties
BenzofuranSimpler structureDoes not exhibit the same level of biological activity as halogenated derivatives
1-(Benzofuran-2-yl)ethanoneSimilar ethanone substitutionLacks chlorine; may have different reactivity patterns

Case Studies

Several studies have been conducted to evaluate the biological activity of benzofuran derivatives:

  • Cytotoxicity Studies : MTT assays demonstrated varying cytotoxic effects across different cell lines, indicating that modifications in the benzofuran structure could enhance or diminish biological activity .
  • Bioreduction Studies : A novel biocatalytic method using Lactobacillus paracasei for the production of enantiopure (S)-1-(benzofuran-2-yl)ethanol from 1-(benzofuran-2-yl)ethanone showed high stereoselectivity and yield, suggesting potential applications in drug synthesis .

Properties

IUPAC Name

1-(5-chloro-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKKDXCKRYPNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384535
Record name 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646-32-8
Record name 1-(5-Chloro-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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